Cas no 23714-53-6 (4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol)
4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
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- 3H-1,2,4-Triazole-3-thione,2,4-dihydro-5-phenyl-4-(2-propen-1-yl)-
- 4-ALLYL-5-PHENYL-4H-[1,2,4]TRIAZOLE-3-THIOL
- 4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol
- 2,3-Furandione,5-phenyl-4-[phenyl(phenylimino)methyl]
- 4-Allyl-5-phenyl-1,2,4-triazol-3-thion
- 4-allyl-5-phenyl-1,2,4-triazole-3(4H)-thione
- 4-Allyl-5-phenyl-1,2,4-triazole-3-thione
- 4-Allyl-5-phenyl-1,2,4-triazolinthion-3
- 4-allyl-5-phenyl-2,4-dihydro-[1,2,4]triazole-3-thione
- 5-phenyl-4-allyl-1,2,4-triazole-3-thione
- SCHEMBL13401049
- 3-phenyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
- CCG-15892
- 5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thiol
- AKOS000273952
- 4-allyl-3-phenyl-1H-1,2,4-triazole-5(4H)-thione
- 1,2,4-Triazol-5(4H)-thione, 4-allyl-3-phenyl-
- SR-01000000940-2
- BRD-K71025923-001-06-7
- IDI1_020155
- CCG-12279
- CHEMBL1329421
- MLS000027438
- AKOS000100202
- ChemDiv3_001189
- 2,4-Dihydro-5-phenyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
- 3-PHENYL-4-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE
- EN300-04288
- DTXSID60971126
- NCGC00018994-02
- F0300-0188
- VS-04854
- CBMicro_025239
- HMS1693H22
- NCGC00018994-01
- CS-0307660
- SR-01000415008-2
- 23714-53-6
- 3-phenyl-4-prop-2-enyl-1,2,4-triazoline-5-thione
- HMS2346L15
- SMR000059237
- ZLSZMYUZPQLFCY-UHFFFAOYSA-N
- Z56862316
- SR-01000415008-1
- 5575-41-7
- MFCD00519064
- AB00089964-01
- 5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
- HMS1476G01
- BB 0217279
- SR-01000000940
- SR-01000415008
- BIM-0025188.P001
- EU-0003116
- 3-phenyl-4-prop-2-enyl-1H-1, 2, 4-triazole-5-thione
- BRD-K71025923-001-01-8
- 4-Allyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione #
-
- MDL: MFCD00519064
- Inchi: 1S/C11H11N3S/c1-2-8-14-10(12-13-11(14)15)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,15)
- InChI Key: ZLSZMYUZPQLFCY-UHFFFAOYSA-N
- SMILES: S=C1NN=C(C2C=CC=CC=2)N1CC=C
Computed Properties
- Exact Mass: 217.06700
- Monoisotopic Mass: 217.06736854g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 59.7Ų
Experimental Properties
- PSA: 69.51000
- LogP: 2.41980
4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A614885-25mg |
4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol |
23714-53-6 | 25mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A614885-50mg |
4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol |
23714-53-6 | 50mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A614885-250mg |
4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol |
23714-53-6 | 250mg |
$ 95.00 | 2022-06-08 | ||
| Chemenu | CM114586-1g |
4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol |
23714-53-6 | 95% | 1g |
$196 | 2024-07-28 | |
| abcr | AB379112-500 mg |
4-Allyl-5-phenyl-4H-[1,2,4]triazole-3-thiol |
23714-53-6 | 500MG |
€195.40 | 2023-02-03 | ||
| abcr | AB379112-1 g |
4-Allyl-5-phenyl-4H-[1,2,4]triazole-3-thiol |
23714-53-6 | 1g |
€239.00 | 2023-04-25 | ||
| abcr | AB379112-5 g |
4-Allyl-5-phenyl-4H-[1,2,4]triazole-3-thiol |
23714-53-6 | 5g |
€656.50 | 2023-04-25 | ||
| abcr | AB379112-10 g |
4-Allyl-5-phenyl-4H-[1,2,4]triazole-3-thiol |
23714-53-6 | 10g |
€1074.00 | 2023-04-25 | ||
| Enamine | EN300-25199-0.05g |
5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol |
23714-53-6 | 95% | 0.05g |
$42.0 | 2023-02-14 | |
| Enamine | EN300-25199-0.1g |
5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol |
23714-53-6 | 95% | 0.1g |
$62.0 | 2023-02-14 |
4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol Suppliers
4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol
Introduction to 4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 23714-53-6)
4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 23714-53-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and potential applications in drug development. The unique structural features of 4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol make it a valuable candidate for various therapeutic targets.
The chemical structure of 4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol consists of a triazole ring substituted with an allyl group and a phenyl group, along with a thiol functionality. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The triazole ring is known for its stability and ability to form hydrogen bonds, which can enhance the compound's interactions with biological targets. The allyl group provides conjugation and flexibility, while the thiol group can participate in redox reactions and form disulfide bonds.
Recent studies have highlighted the potential of 4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol in various therapeutic areas. One notable application is its use as an antioxidant. The thiol group in the molecule can scavenge free radicals and protect cells from oxidative damage. This property makes it a promising candidate for the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
In addition to its antioxidant activity, 4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol has shown potential as an anti-inflammatory agent. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are highly sought after. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation.
The antimicrobial properties of 4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol have also been investigated. Triazoles are well-known for their broad-spectrum antimicrobial activity against both bacterial and fungal pathogens. Research has shown that this specific compound exhibits potent activity against several drug-resistant strains of bacteria and fungi, making it a valuable lead for the development of new antimicrobial agents.
In the realm of cancer research, 4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol has shown promise as an anticancer agent. The compound has been found to induce apoptosis in cancer cells through multiple mechanisms, including the disruption of mitochondrial function and the activation of caspase pathways. These findings suggest that it could be developed into a novel therapeutic agent for cancer treatment.
The pharmacokinetic properties of 4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol are also important considerations for its potential use in drug development. Studies have shown that it has good oral bioavailability and favorable pharmacokinetic profiles in animal models. This suggests that it could be administered orally as a therapeutic agent without significant issues related to absorption or metabolism.
Safety is another critical aspect of drug development. Preclinical studies have indicated that 4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol has a favorable safety profile with low toxicity at therapeutic doses. However, further clinical trials are necessary to fully evaluate its safety and efficacy in humans.
In conclusion, 4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 23714-53-6) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure endows it with diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential. As more data becomes available from preclinical and clinical studies, this compound may prove to be a valuable addition to the arsenal of drugs used to treat various diseases.
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